molecular formula C24H22F3N3O4S B10755948 5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-N,N-dimethyl-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide

5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-N,N-dimethyl-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide

Cat. No.: B10755948
M. Wt: 505.5 g/mol
InChI Key: CKYDKNBLVBVPCS-UHFFFAOYSA-N
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Description

GSK1030062A is a small molecule inhibitor that has been identified for its potential in targeting specific signaling pathways in cancer cells. It is particularly noted for its role in inhibiting the chemokine receptor 4 (CXCR4) and its ligand stromal-derived factor 1 (SDF-1), which are known to play significant roles in cancer metastasis and drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK1030062A involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the core structure through a series of condensation reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification using techniques such as recrystallization and chromatography to ensure high purity.

Industrial Production Methods: For industrial-scale production, the synthesis of GSK1030062A is optimized to ensure cost-effectiveness and scalability. This involves:

  • Using cost-effective reagents and solvents.
  • Implementing mild reaction conditions to minimize energy consumption.
  • Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: GSK1030062A undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, GSK1030062A can form oxidized derivatives.

    Reduction: Reducing agents can convert GSK1030062A into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of GSK1030062A with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

GSK1030062A has a wide range of applications in scientific research, including:

Mechanism of Action

GSK1030062A exerts its effects by binding to the chemokine receptor 4 (CXCR4) and inhibiting its interaction with stromal-derived factor 1 (SDF-1). This inhibition disrupts the downstream signaling pathways that promote cancer cell migration, invasion, and drug resistance. The molecular targets involved include various kinases and transcription factors that regulate gene expression and cellular behavior .

Comparison with Similar Compounds

GSK1030062A is unique in its high selectivity and potency for CXCR4 inhibition. Similar compounds include:

    AMD3100: Another CXCR4 inhibitor, but with a different chemical structure and lower selectivity.

    IT1t: A small molecule inhibitor with similar targets but different pharmacokinetic properties.

The uniqueness of GSK1030062A lies in its ability to effectively reverse mesenchymal morphologies in cancer cells, making it a valuable tool for studying cancer metastasis and resistance mechanisms .

Properties

Molecular Formula

C24H22F3N3O4S

Molecular Weight

505.5 g/mol

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-N,N-dimethyl-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide

InChI

InChI=1S/C24H22F3N3O4S/c1-29(2)23(31)22-20(34-12-14-7-5-6-8-15(14)24(25,26)27)11-21(35-22)30-13-28-16-9-18(32-3)19(33-4)10-17(16)30/h5-11,13H,12H2,1-4H3

InChI Key

CKYDKNBLVBVPCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(S1)N2C=NC3=CC(=C(C=C32)OC)OC)OCC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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